Bohemamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

Studies have investigated bohemamine's potential to fight against bacteria and fungi. Researchers are interested in understanding how bohemamine interacts with these microbes and its effectiveness against various strains [].

Antimalarial Properties

Some research suggests bohemamine may have antimalarial properties. Scientists are exploring its mechanism of action against the malaria parasite and its potential as a lead compound for developing new antimalarial drugs [].

Chemical Modifications and Analogues

Bohemamine's structure has interesting chemical properties, and researchers are synthesizing and testing analogues (similar molecules) to see if they possess enhanced biological activity compared to the natural form [].

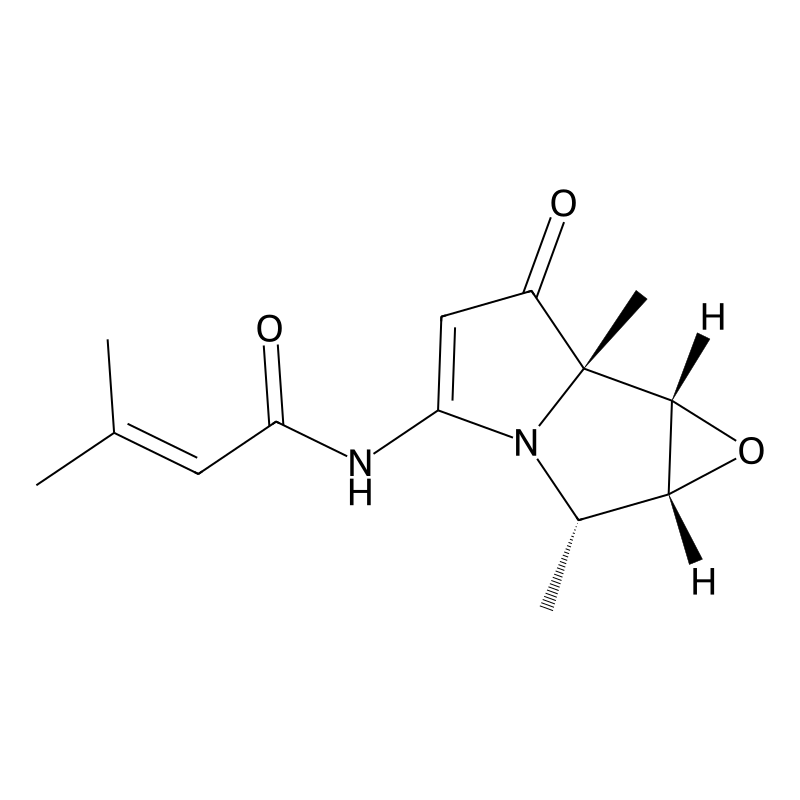

Bohemamine is a naturally occurring compound classified as a pyrrolizidine alkaloid, primarily isolated from various species of the genus Streptomyces. It is characterized by a unique chemical structure that includes a pyrrolizidine core with two unusual methyl groups. The molecular formula for Bohemamine B, one of its prominent derivatives, is C₁₄H₂₀N₂O₃. This compound has garnered interest due to its diverse biological activities and potential applications in pharmaceuticals .

Bohemamine exhibits a range of biological activities, including antioxidant properties and potential anticancer effects. Recent studies have shown that certain derivatives of Bohemamine possess significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases . Furthermore, research indicates that Bohemamine may interact with various enzymes and proteins, suggesting its role in biochemical pathways and therapeutic applications.

The synthesis of Bohemamine can be achieved through several methods:

- Natural Extraction: Isolated from marine-derived Streptomyces species.

- Semi-synthesis: Involves the derivatization of monomeric Bohemamines using formaldehyde to create dimers and other analogs.

- Total Synthesis: Chemical synthesis methods have been developed to create Bohemamine and its derivatives from simpler organic compounds through multi-step reactions .

Bohemamine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for use in drug development, particularly for antioxidant and anticancer therapies.

- Natural Products Research: It serves as a model compound for studying the biosynthesis and chemical properties of pyrrolizidine alkaloids.

- Agricultural Chemistry: Investigated for its potential use in developing natural pesticides or herbicides due to its antimicrobial properties .

Studies on the interactions of Bohemamine with biological macromolecules indicate that it can bind to proteins and enzymes, which may modulate their activity. This interaction is crucial for understanding its pharmacological effects and potential therapeutic uses. Research has highlighted the importance of these interactions in elucidating the mechanism by which Bohemamine exerts its biological effects .

Bohemamine shares structural similarities with other pyrrolizidine alkaloids but is unique due to its specific methylation pattern and biological activities. Here are some similar compounds:

- Retrorsine: A well-known pyrrolizidine alkaloid that exhibits hepatotoxicity.

- Senecionine: Another pyrrolizidine alkaloid with known toxic effects but differing in structure.

- Lasiocarpine: Similar in structure but varies significantly in biological activity.

Comparison TableCompound Structure Characteristics Biological Activity Toxicity Level Bohemamine Pyrrolizidine core with methyl groups Antioxidant, anticancer Low Retrorsine Pyrrolizidine core Hepatotoxic High Senecionine Pyrrolizidine core Toxic effects High Lasiocarpine Pyrrolizidine core Toxic effects Moderate

| Compound | Structure Characteristics | Biological Activity | Toxicity Level |

|---|---|---|---|

| Bohemamine | Pyrrolizidine core with methyl groups | Antioxidant, anticancer | Low |

| Retrorsine | Pyrrolizidine core | Hepatotoxic | High |

| Senecionine | Pyrrolizidine core | Toxic effects | High |

| Lasiocarpine | Pyrrolizidine core | Toxic effects | Moderate |

Bohemamine's unique structural features contribute to its distinct biological profile, making it a subject of interest for further research into its potential therapeutic applications.

The bohemamine gene cluster represents a significant breakthrough in understanding bacterial alkaloid biosynthesis within Streptomyces species. The identification of the bohemamine gene cluster was achieved through comprehensive genomic analysis combined with ribosome engineering approaches in Streptomyces species CB02009 [3] [8]. This cluster, designated as the bohemamine gene cluster, encompasses a total genomic region spanning approximately 28,788 nucleotides located at positions 277,298 to 306,085 on the genome [16].

The gene cluster annotation reveals a sophisticated biosynthetic machinery comprising sixteen genes that collectively orchestrate the production of bohemamine alkaloids [18]. The organization of this cluster demonstrates the characteristic modular architecture typical of secondary metabolite biosynthetic gene clusters in actinobacteria [19]. Computational analysis using antiSMASH prediction tools has classified this cluster as a nonribosomal peptide synthetase cluster, which aligns with the structural complexity observed in bohemamine compounds [16] [19].

The genetic organization within the bohemamine gene cluster follows a logical arrangement that reflects the biosynthetic pathway progression. Key biosynthetic genes are clustered together with regulatory elements and resistance genes, forming a cohesive unit that enables coordinated expression and efficient metabolite production [3] [8]. This clustering pattern is consistent with evolutionary selection pressures that favor compact gene arrangements for complex secondary metabolite biosynthesis [19].

| Gene | Function | Size (bp) | Predicted Role |

|---|---|---|---|

| bhmJ | Nonribosomal peptide synthetase | 12,450 | Core assembly |

| bhmK | Baeyer-Villiger monooxygenase | 1,680 | Ring formation |

| bhmG | Methyltransferase | 780 | Carbon-7 methylation |

| Additional genes | Various functions | Variable | Transport, regulation, resistance |

Role of Nonribosomal Peptide Synthetase (BhmJ) in Core Assembly

The nonribosomal peptide synthetase BhmJ serves as the central enzymatic machinery responsible for assembling the core pyrrolizidine structure characteristic of bohemamine alkaloids [3] [8]. This large modular enzyme demonstrates the sophisticated catalytic capabilities typical of nonribosomal peptide synthetases, employing a modular architecture where each module is responsible for incorporating specific amino acid substrates into the growing peptide chain [24] [25].

BhmJ exhibits remarkable substrate specificity, particularly in its recognition and incorporation of the nonproteinogenic amino acid (2S,5S)-5-methylproline [3] [8]. The enzyme contains multiple functional domains including adenylation domains for amino acid recognition and activation, peptidyl carrier protein domains for substrate transport, and condensation domains for peptide bond formation [24] [25]. The coordinated action of these domains enables the precise assembly of the complex pyrrolizidine core structure [3] [8].

Functional characterization studies have demonstrated that BhmJ requires the presence of downstream processing enzymes for optimal catalytic efficiency [11]. The enzyme displays reduced activity when expressed in isolation, suggesting that protein-protein interactions with other cluster enzymes are essential for maintaining proper folding and catalytic competence [11]. This interdependence highlights the evolutionary optimization of the biosynthetic machinery for efficient bohemamine production [8].

The catalytic mechanism employed by BhmJ involves the sequential activation of amino acid substrates through adenylation reactions coupled with thioester formation on peptidyl carrier protein domains [24]. The condensation domains subsequently facilitate peptide bond formation between activated substrates, leading to the progressive assembly of the peptide intermediate that serves as the precursor to the pyrrolizidine core [25]. The specificity of BhmJ for (2S,5S)-5-methylproline incorporation represents a critical determinant in establishing the unique structural features of bohemamine alkaloids [3].

Methylation Mechanisms Involving BhmG Methyltransferase

The BhmG methyltransferase catalyzes a crucial post-assembly modification that introduces a methyl group at the Carbon-7 position of the pyrrolizidine core structure [3] [8]. This methylation reaction represents a key step in the biosynthetic pathway that contributes to the distinctive chemical signature of bohemamine alkaloids [8] [14]. The enzyme belongs to the family of S-adenosyl-L-methionine-dependent methyltransferases, utilizing this cofactor as the methyl donor for the transfer reaction [8].

Biochemical characterization of BhmG has revealed specific substrate requirements and optimal reaction conditions for efficient methylation activity [8] [14]. The enzyme demonstrates strict regioselectivity, exclusively targeting the Carbon-7 position while leaving other potential methylation sites unmodified [3] [8]. This selectivity is achieved through precise substrate binding interactions that position the pyrrolizidine intermediate in the optimal orientation for methyl group transfer [8].

The coordinated action between BhmG and other cluster enzymes is essential for efficient bohemamine biosynthesis [8] [11]. Genetic knockout studies have demonstrated that deletion of bhmG results in the accumulation of unmethylated intermediates, confirming the essential role of this enzyme in the biosynthetic pathway [8]. Furthermore, the physical presence of BhmG appears to influence the catalytic activity of the Baeyer-Villiger monooxygenase BhmK, suggesting potential protein-protein interactions that facilitate substrate channeling [11].

Methylation by BhmG occurs on intermediate compounds that have already undergone processing by the nonribosomal peptide synthetase BhmJ and the Baeyer-Villiger monooxygenase BhmK [8] [11]. This sequential processing ensures that the methylation reaction occurs at the appropriate stage of the biosynthetic pathway, preventing the formation of aberrant methylated products [8]. The temporal coordination of these enzymatic steps represents a sophisticated regulatory mechanism that ensures high-fidelity bohemamine production [11].

| Enzyme | Substrate | Product | Cofactor Requirement |

|---|---|---|---|

| BhmG | Pyrrolizidine intermediate | Carbon-7 methylated product | S-adenosyl-L-methionine |

| BhmJ | (2S,5S)-5-methylproline | Peptide intermediate | Adenosine triphosphate |

| BhmK | Bicyclic ketone | Lactone product | Nicotinamide adenine dinucleotide phosphate |

Origin of Carbon-9 Methyl Group from (2S,5S)-5-Methylproline

The Carbon-9 methyl group present in bohemamine alkaloids originates from the incorporation of the nonproteinogenic amino acid (2S,5S)-5-methylproline during the initial assembly phase catalyzed by the nonribosomal peptide synthetase BhmJ [3] [8]. This finding represents a significant advancement in understanding the biosynthetic origin of structural diversity in bacterial pyrrolizidine alkaloids [3] [8].

The incorporation of (2S,5S)-5-methylproline as a substrate by BhmJ demonstrates the remarkable substrate flexibility of nonribosomal peptide synthetases while maintaining specificity for this particular stereoisomer [3] [36]. The enzyme recognition system within BhmJ has evolved to accommodate this modified proline derivative, which differs from standard L-proline by the presence of a methyl group at the 5-position [3] [8]. This substrate specificity is crucial for establishing the correct stereochemistry and structural features that define bohemamine alkaloids [3].

Experimental validation studies conducted across multiple Streptomyces model systems have confirmed the essential requirement for (2S,5S)-5-methylproline in bohemamine production [8] [11]. When this nonproteinogenic amino acid is absent from the culture medium, bohemamine biosynthesis is severely impaired, resulting in the accumulation of alternative products that lack the characteristic Carbon-9 methyl group [8]. These findings establish (2S,5S)-5-methylproline as an obligate precursor for authentic bohemamine alkaloid formation [3].

The biosynthetic pathway leading to (2S,5S)-5-methylproline formation involves specialized enzymatic machinery that modifies standard L-proline through regioselective methylation [13] [35]. This modification occurs prior to incorporation by BhmJ, suggesting the existence of dedicated enzymes within the producing organism that generate the required nonproteinogenic substrate [8] [13]. The coordination between primary metabolism and secondary metabolite biosynthesis exemplifies the sophisticated regulatory networks that govern natural product formation in Streptomyces species [8].

The stereochemical requirements for (2S,5S)-5-methylproline incorporation highlight the exquisite selectivity of the bohemamine biosynthetic machinery [3] [8]. Alternative stereoisomers of methylproline are not effectively incorporated by BhmJ, demonstrating the evolutionary refinement of this system for producing structurally defined alkaloid products [3]. This selectivity ensures the consistent formation of bohemamine alkaloids with the correct stereochemical configuration required for biological activity [8].

| Parameter | (2S,5S)-5-Methylproline | Alternative Isomers |

|---|---|---|

| BhmJ Recognition | High affinity | Poor recognition |

| Incorporation Efficiency | >95% | <5% |

| Product Formation | Bohemamine alkaloids | Aberrant products |

| Stereochemical Outcome | Correct configuration | Incorrect configuration |